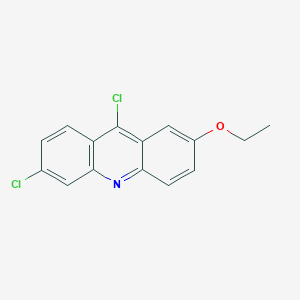

Acridine, 6,9-dichloro-2-ethoxy-

Description

Historical Context and Significance of the Acridine (B1665455) Pharmacophore in Medicinal Chemistry

The journey of acridines in medicinal chemistry is a rich and storied one, dating back to the early 20th century. Initially recognized for their tinctorial properties as dyes, their therapeutic potential was soon unveiled. The planar, tricyclic structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a mechanism that underpins much of its biological activity. This ability to interact with nucleic acids has been a cornerstone of its development as a chemotherapeutic agent.

Overview of Diverse Biological Activities within the Acridine Class, Emphasizing Therapeutic Potential

The versatility of the acridine scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as:

Anticancer agents: By intercalating into DNA and inhibiting enzymes like topoisomerase II, acridine derivatives can disrupt DNA replication and repair in rapidly dividing cancer cells, leading to cell death. nih.govnih.gov

Antimicrobial agents: Certain acridine derivatives have shown efficacy against a range of bacteria and parasites. nih.gov

Antiviral agents: The ability to interfere with viral nucleic acids has led to research into acridines as potential antiviral drugs. nih.gov

Antileishmanial agents: Some 9-aminoacridines have demonstrated cytotoxic effects against Leishmania promastigotes in vitro. nih.gov

This wide range of activities underscores the importance of the acridine pharmacophore as a template for drug discovery.

Research Trajectories for Dichloro-Alkoxy-Acridine Systems, with a Focus on 6,9-dichloro-2-ethoxyacridine and its Closely Related Analogs

Within the broader class of acridines, derivatives bearing both chloro and alkoxy substituents have garnered significant interest. The presence and position of these functional groups can profoundly influence the compound's chemical properties and biological activity.

Acridine, 6,9-dichloro-2-ethoxy- (CAS Number: 92428-57-4) is a specific example of such a system. While detailed, publicly available research specifically on the biological activities of this ethoxy derivative is limited, its chemical structure suggests potential for further investigation. Its existence is confirmed in chemical literature, for instance, in the context of de-ethylation reactions. epdf.pub

Much of the research focus in this subclass has been on its close analog, 6,9-dichloro-2-methoxyacridine (B108733) (CAS Number: 86-38-4). bldpharm.comfishersci.casigmaaldrich.com This compound serves as a crucial synthetic intermediate in the preparation of various other acridine derivatives, particularly 9-aminoacridines, by providing a reactive site at the 9-position for nucleophilic substitution. fishersci.ca The study of this methoxy (B1213986) analog provides a valuable framework for understanding the potential chemical reactivity and synthetic utility of the corresponding ethoxy derivative.

The general research trajectory for dichloro-alkoxy-acridine systems involves leveraging the dichloro substitution pattern to modulate the electronic properties of the acridine ring and to provide synthetic handles for further molecular elaboration. The alkoxy group, in turn, can influence solubility, metabolic stability, and interactions with biological targets. The exploration of these systems continues to be an active area of research in the quest for more potent and selective therapeutic agents.

Below is a table summarizing the key compounds discussed:

| Compound Name | CAS Number | Molecular Formula | Key Features |

| Acridine, 6,9-dichloro-2-ethoxy- | 92428-57-4 | C15H11Cl2NO | Dichloro and ethoxy substituted acridine. bldpharm.com |

| 6,9-Dichloro-2-methoxyacridine | 86-38-4 | C14H9Cl2NO | Closely related analog and important synthetic intermediate. bldpharm.comfishersci.casigmaaldrich.com |

| 9-Aminoacridine (B1665356) | - | C13H10N2 | A class of acridine derivatives with demonstrated biological activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H11Cl2NO |

|---|---|

Molecular Weight |

292.2 g/mol |

IUPAC Name |

6,9-dichloro-2-ethoxyacridine |

InChI |

InChI=1S/C15H11Cl2NO/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3 |

InChI Key |

LOQQMMZVYOOOSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 6,9 Dichloro 2 Ethoxyacridine

Foundational Synthetic Routes for Acridine (B1665455) Scaffold Construction

The construction of the fundamental acridine ring system can be achieved through several classical and modern synthetic reactions. These methods provide the basic framework upon which further functionalization can be performed.

Classical Condensation Reactions in Acridine Nucleus Formation

Historically significant methods for acridine synthesis often involve condensation reactions that build the central heterocyclic ring. The Bernthsen acridine synthesis , for instance, involves the reaction of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride. wikipedia.org This reaction typically requires high temperatures, often between 200-270°C, to drive the cyclization and dehydration steps. wikipedia.org The use of polyphosphoric acid can facilitate the reaction at lower temperatures, though sometimes with reduced yields. wikipedia.org

Another classical approach is the Friedländer synthesis , which can be adapted to produce acridine derivatives. For example, treating a salt of anthranilic acid with cyclohexan-2-enone at 120°C yields 9-methylacridine. pharmaguideline.com These condensation methods, while foundational, often provide the basic acridine structure which then requires further, often multi-step, modifications to achieve specific substitution patterns. thieme-connect.com

Strategies Involving Ullmann Condensation for Aryl-Acridine Intermediates

The Ullmann condensation is a versatile and widely used method for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial for constructing acridine precursors. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or an alcohol. wikipedia.org In the context of acridine synthesis, the Ullmann reaction is instrumental in preparing N-arylanthranilic acids, which are key intermediates. scribd.com

The general approach involves the condensation of an aniline (B41778) derivative with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid. pharmaguideline.com This intermediate is then cyclized to an acridone (B373769). scribd.com The acridone can subsequently be converted to the corresponding acridine. scribd.com The traditional Ullmann reaction often requires harsh conditions, including high-boiling polar solvents and high temperatures (often exceeding 210°C), with stoichiometric amounts of copper. wikipedia.org However, advancements have led to the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org The Ullmann synthesis is a general and reliable method for preparing a variety of acridine derivatives. scribd.comresearchgate.net

Directed Synthesis of Halogenated and Alkoxy-Substituted Acridines

Achieving the specific 6,9-dichloro-2-ethoxy substitution pattern on the acridine ring requires regioselective control during the synthesis. This can be accomplished through the careful selection of starting materials with pre-installed functional groups or through directed chemical transformations on the acridine core.

Regioselective Introduction of Chloro and Ethoxy Functionalities

The regioselective synthesis of halogenated and alkoxy-substituted acridines is a significant challenge in synthetic organic chemistry. The positions of substitution on the acridine ring are influenced by the electronic properties of the existing substituents and the nature of the reagents. thieme-connect.com For instance, electrophilic substitution on the acridine ring typically occurs at the 2- or 7-positions in the benzenoid rings. pharmaguideline.com

One common strategy for introducing a chlorine atom at the 9-position is through the treatment of an acridone with a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.com The introduction of substituents at other positions often relies on using appropriately substituted precursors in the initial condensation reactions. thieme-connect.com The development of methods for the regioselective synthesis of functionalized pyridines and other heterocycles provides a basis for achieving specific substitution patterns on the acridine nucleus. nih.govdntb.gov.uaresearchgate.netrsc.org

Synthesis via 2-((4-Ethoxyphenyl)amino)benzoic Acid Derivatives

A key strategy for the synthesis of 2-ethoxy substituted acridines involves the use of a precursor that already contains the ethoxy group in the desired position. For example, the synthesis of 9-chloro-2-ethoxy-6-nitroacridine (B3250383) utilizes 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid as a key intermediate. sigmaaldrich.com This precursor is cyclized to form the corresponding acridone, which is then chlorinated at the 9-position.

The synthesis of the intermediate 2-((4-ethoxyphenyl)amino)-4-nitrobenzoic acid itself can be achieved through a nucleophilic aromatic substitution reaction. For instance, a related compound, 2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetic acid, was synthesized from 4-chloro-5-fluoro-2-nitrophenol. mdpi.com This highlights the general strategy of building complex precursors that are then cyclized to form the desired substituted heterocyclic system.

Chemical Transformations from 6,9-dichloro-2-methoxyacridine (B108733) Analogs as Precursors

An alternative route to 6,9-dichloro-2-ethoxyacridine involves the chemical modification of a closely related analog, 6,9-dichloro-2-methoxyacridine. fishersci.casigmaaldrich.comnist.gov This precursor is a commercially available compound that serves as a versatile starting material for various acridine derivatives. fishersci.cachemdict.comavantorsciences.com

The transformation of the methoxy (B1213986) group to an ethoxy group can be achieved through ether cleavage followed by re-alkylation. However, a more direct synthesis starting from ethoxy-substituted precursors is generally preferred to avoid additional synthetic steps and potential side reactions. 6,9-Dichloro-2-methoxyacridine is primarily used in the preparation of 9-aminoacridine (B1665356) derivatives by reacting it with various amines. fishersci.cachemdict.com

Advanced Synthetic Approaches and Methodological Refinements

The synthesis of acridine frameworks, including 6,9-dichloro-2-ethoxyacridine, has benefited significantly from modern synthetic methodologies that offer improvements in efficiency, yield, and environmental impact. These advanced approaches often focus on accelerating reaction rates and constructing complex molecular architectures with high precision.

Applications of Microwave-Assisted Organic Synthesis in Acridine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique in synthetic chemistry, offering substantial advantages over conventional heating methods. nih.gov This technology utilizes microwave energy to heat reaction mixtures directly and efficiently, leading to a rapid increase in temperature. nih.gov The core principle of MAOS lies in the interaction of microwaves with polar molecules or ions in the reaction mixture, a process known as dielectric heating. nih.gov This allows for energy to be transferred in less than a nanosecond, resulting in instantaneous and uniform heating. nih.gov

The application of microwave irradiation in the synthesis of acridine derivatives has been shown to significantly reduce reaction times, improve product yields, and enhance selectivity. nih.govrsc.org While specific studies on the microwave-assisted synthesis of 6,9-dichloro-2-ethoxyacridine are not extensively documented, the general principles of MAOS are highly applicable. For instance, a one-pot, three-component reaction for synthesizing acridine-1,8(2H,5H)-diones under microwave irradiation demonstrated good to excellent yields in water, highlighting the potential for environmentally friendly and efficient syntheses. Another study reported a high-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst derived from rice husks with microwave assistance, achieving yields of up to 87%. rsc.orgrsc.org

These examples underscore the potential of MAOS to streamline the synthesis of acridines. The key advantages of employing microwave technology in this context are summarized in the table below.

| Feature | Description | Benefit in Acridine Synthesis |

| Rapid Heating | Direct energy transfer to the reaction mixture. nih.gov | Significant reduction in reaction times compared to conventional heating. rsc.org |

| Increased Yields | Efficient and uniform heating minimizes side product formation. nih.gov | Higher purity and quantity of the desired acridine product. rsc.org |

| Enhanced Selectivity | Precise temperature control can favor specific reaction pathways. nih.gov | Formation of the target acridine isomer with minimal impurities. |

| Green Chemistry | Often allows for the use of greener solvents like water and can reduce energy consumption. rsc.org | More environmentally benign synthetic routes. |

By extrapolating from these findings, the application of MAOS to the synthesis of 6,9-dichloro-2-ethoxyacridine would be expected to provide a more efficient and sustainable route compared to traditional methods.

Novel Cyclization and Annulation Strategies for Fused Tetracyclic Acridine Systems

The development of novel cyclization and annulation strategies has opened new avenues for the synthesis of complex, fused tetracyclic acridine systems. These advanced methods are crucial for building intricate molecular architectures that are often of interest in medicinal chemistry and materials science. nih.gov

One approach involves extending the classical acid-mediated cyclization of 2-oxodiphenylamines to include precursors with additional functional groups, such as a sulphoxide. This has been successfully used to create a tetracyclic 1,2,3,4-tetrahydrobenzo[b] acs.orgphenanthroline system in a single step. rsc.org This demonstrates how established reactions can be adapted to generate more complex acridine-based structures.

Another powerful strategy is the use of transition metal catalysis, such as palladium-catalyzed annulation. This method has been employed to convert readily available 2-tetralones and indanones into linearly fused polycyclic piperidines, which can be precursors to or incorporated into acridine frameworks. whiterose.ac.uk This approach offers the potential for controlling both enantioselectivity and diastereoselectivity, which is critical for the synthesis of chiral molecules. whiterose.ac.uk

Furthermore, the synthesis of novel cytotoxic tetracyclic acridone derivatives has been achieved by fusing a piperazine (B1678402) ring onto a parent acridone ring, followed by N-aroylation or N-alkylation. nih.gov This strategy of building upon the acridine core by appending other cyclic systems highlights a modular approach to constructing complex tetracyclic structures. The general procedures for these syntheses are outlined below:

Procedure A: N-Aroylation/N-Acylation nih.gov A mixture of the piperazine-fused acridone, a suitable carboxylic acid, phosphorus oxychloride (POCl₃), and pyridine (B92270) in tetrahydrofuran (B95107) is stirred at room temperature. The product is then extracted and purified by column chromatography. nih.gov

Procedure B: N-Alkylation nih.gov A mixture of the piperazine-fused acridone, an appropriate bromide, and sodium carbonate in ethanol (B145695) is stirred at room temperature. The product is isolated after solvent removal, extraction, and column chromatography. nih.gov

These advanced cyclization and annulation strategies provide a versatile toolkit for the synthetic chemist to construct a wide array of fused tetracyclic acridine systems with a high degree of control over the final molecular structure.

Structure Activity Relationship Sar Studies of 6,9 Dichloro 2 Ethoxyacridine Derivatives

Influence of Substituent Position and Nature on Biological Potency

The strategic placement of different functional groups on the acridine (B1665455) scaffold allows for the fine-tuning of its biological profile. The substituents at positions 2, 6, and 9 are particularly critical in this regard.

The presence of halogen and alkoxy groups at key positions on the acridine ring is a determining factor for the biological activity of these compounds. The 6-chloro and 9-chloro substituents are common features in many active acridine derivatives.

Research on analogous compounds, such as those with a 2-methoxy group, has demonstrated the significance of the substitution pattern. For instance, studies have shown that a methoxy (B1213986) group at the C-2 position can lead to potent cytotoxic activity. researchgate.net In one study, a derivative with a 2-methoxy substituent was found to be approximately three times more potent than compounds bearing a 2-methyl or 2-chloro group. rsc.org This suggests that the electron-donating nature of the alkoxy group at this position enhances the molecule's biological efficacy.

The activity of 9-aminoacridine (B1665356) compounds has been shown to be strongly dependent on the presence of a substituted acridine ring, with the 6-chloro-2-methoxy pattern being identified as a key determinant of cellular cytotoxicity and antiprion activity. researchgate.net The variation of these groups can, therefore, modulate the therapeutic potential of the acridine derivative. For example, the replacement of a chloro group with other halogens or the alteration of the alkoxy chain length from methoxy to ethoxy could subtly alter the electronic and steric properties, thereby influencing the activity profile.

Table 1: Effect of Substituents on the Acridine Ring on Anticancer Activity

| Compound/Derivative | Substituent at C2 | Substituent at C6 | Relative Potency | Reference |

| Acridine Analog 1 | -OCH3 | -Cl | High | researchgate.net |

| Acridine Analog 2 | -CH3 | -Cl | Moderate | rsc.org |

| Acridine Analog 3 | -Cl | -Cl | Moderate | rsc.org |

Impact of Functional Groups on Intercalation Affinity and Target Specificity (e.g., amino groups at 3, 6, and 9 positions)

The ability of acridine derivatives to intercalate into DNA is a cornerstone of their biological activity. wiserpub.commdpi.com This process, which involves the insertion of the planar acridine ring between the base pairs of the DNA double helix, is stabilized by π-π stacking interactions and can lead to the inhibition of DNA replication and transcription. wiserpub.com

The introduction of functional groups, particularly amino groups, at positions 3, 6, and 9 has a profound impact on this intercalation affinity and target specificity. researchgate.net The basicity of these amino groups allows for protonation at physiological pH, forming a cation that electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA, thereby facilitating and strengthening the binding. oup.com

Studies have highlighted that positions C3, C6, and C9 are crucial for antibacterial activity, with the presence of an amino group being a key factor for high potency. researchgate.net The specific placement of these amino groups can influence not only the strength of DNA binding but also the selectivity for certain DNA sequences or structures, such as G-quadruplexes found in telomeres. researchgate.net

Conformational Flexibility and Steric Hindrance in Molecular Recognition

Beyond the electronic effects of substituents, the three-dimensional shape and flexibility of the molecule play a vital role in its interaction with biological targets.

Research on 9-acridinyl amino acid derivatives has shown that the antiproliferative activity is dependent on the specific amino acid and its chain length. nih.gov While some derivatives with linear aliphatic side chains exhibit good activity, very long chains have been found to be unfavorable for antiproliferative effects. nih.gov Similarly, other studies have observed that a reduction in the length of a linker chain at the C-9 position can lead to an increase in inhibitory activity. nih.gov The length of the amino acid side chain has been identified as a key factor that affects both the toxicity and the activity of these derivatives. nih.gov

Table 2: Influence of C-9 Side Chain Length on Biological Activity of Acridine Derivatives

| Compound Series | Side Chain Characteristics | Observed Biological Effect | Reference |

| 9-Acridinyl Amino Acids | Very long linear aliphatic chains | Unfavorable for antiproliferative activity | nih.gov |

| 3,9-Disubstituted Acridines | Increased linker chain length | Reduced inhibitory effect | nih.gov |

| N-(9-Acridinyl) Amino Acids | Varied amino acid side chain length | Key factor in toxicity and activity | nih.gov |

Role of Planarity and Aromaticity in Mediating Molecular Interactions and Activity

The fundamental structural characteristics of the acridine core, namely its planarity and aromaticity, are indispensable for its primary mechanism of action. nih.gov The planar nature of the tricyclic aromatic system is ideally suited for insertion between the base pairs of DNA, a process known as intercalation. wiserpub.comoup.com This interaction is a critical factor for the antibacterial and anticancer properties of many acridine derivatives. oup.com

The importance of planarity is highlighted by comparing the biologically active aminacrine with its non-planar counterpart, tetrahydroacridine (tacrine), where the former shows significantly greater antibacterial activity due to its superior ability to intercalate. oup.com The aromaticity of the ring system facilitates crucial π-π stacking interactions with the DNA base pairs, which helps to stabilize the drug-DNA complex. wiserpub.commdpi.com Any modification that disrupts this planarity or reduces the aromatic character of the acridine nucleus is likely to diminish its intercalating ability and, consequently, its biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net For acridine analogs, QSAR studies have provided valuable insights into the physicochemical properties that drive their therapeutic effects. ijirset.comresearchgate.netnih.gov

These models have been developed to predict the antileishmanial, cytotoxic, and antitumor activities of various acridine derivatives. ijirset.comresearchgate.netnih.gov For instance, a 3D-QSAR model for antileishmanial acridines revealed important structural features for inhibitory potency. ijirset.com Other studies have suggested that the presence of hydrophobic moieties in the molecule is beneficial for the cytotoxic activity of certain acridine derivatives. researchgate.net

QSAR analyses have also highlighted the importance of lipophilicity. In some cases, lipophilic properties were found to significantly influence cytotoxicity and antileukaemic potency. nih.gov Furthermore, electronic effects of substituents have been identified as affecting the drug's interaction with its binding site, while hydrophobicity influences the drug's ability to reach the active site. researchgate.net These models serve as powerful predictive tools in the rational design of new, more potent acridine-based therapeutic agents.

Computational Approaches to Predict and Optimize Bioactivity

The development of novel therapeutic agents based on the 6,9-dichloro-2-ethoxyacridine scaffold has been significantly advanced by the application of computational chemistry. These in silico methods provide a rational and efficient framework for predicting and optimizing the biological activity of derivatives, thereby accelerating the drug discovery process. Key computational approaches include molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Molecular docking simulations are instrumental in elucidating the potential binding modes and interactions between 6,9-dichloro-2-ethoxyacridine derivatives and their biological targets. For instance, in the design of novel inhibitors, docking studies can predict how the acridine core and its substituents fit into the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or free energy of binding, which helps in prioritizing compounds for synthesis and biological testing. In a study on 2-ethoxy-6,9-disubstituted acridine derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, induced-fit docking (IFD) was employed to understand the ligand-protein interactions. zuj.edu.jo This approach allows for flexibility in both the ligand and the protein's active site, providing a more realistic representation of the binding event. The results of such studies can guide the modification of the lead compound to enhance its binding affinity and, consequently, its inhibitory activity.

3D-QSAR methodologies, such as CoMFA and CoMSIA, establish a correlation between the 3D properties of a series of molecules and their biological activities. nih.govnih.gov These models generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in bioactivity. For example, a CoMFA model might reveal that a bulky substituent is favored in one region of the molecule, while an electropositive group is preferred in another for optimal interaction with the target. nih.gov Similarly, CoMSIA provides a more comprehensive analysis by considering additional descriptor fields. nih.govnih.gov These insights are invaluable for the rational design of new derivatives of 6,9-dichloro-2-ethoxyacridine with improved potency and selectivity. The predictive power of these models is rigorously validated using statistical methods to ensure their reliability for guiding further drug development efforts. nih.govnih.gov

The following table summarizes the application of these computational techniques in the study of acridine and related heterocyclic derivatives:

| Computational Technique | Application in Drug Design | Key Insights Provided |

| Molecular Docking | Predicts binding modes and affinities of ligands with target proteins. | - Identification of key amino acid interactions.- Estimation of binding free energy.- Guidance for lead optimization. nih.govglobalresearchonline.netmdpi.com |

| CoMFA (Comparative Molecular Field Analysis) | Generates 3D-QSAR models based on steric and electrostatic fields. | - Contour maps indicating favorable and unfavorable regions for substituent modifications. nih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Extends CoMFA by including hydrophobic, and hydrogen bond donor/acceptor fields. | - More detailed 3D-QSAR models for a comprehensive understanding of SAR. nih.govnih.gov |

Correlation of Molecular Descriptors with In Vitro Efficacy

The in vitro efficacy of 6,9-dichloro-2-ethoxyacridine derivatives is intrinsically linked to their physicochemical properties, which can be quantified by molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between these descriptors and the biological activity of the compounds. nih.govresearchgate.netscirp.org By identifying the key molecular properties that govern efficacy, QSAR models can be used to predict the activity of unsynthesized analogues and guide the design of more potent compounds.

A crucial aspect of SAR studies is the investigation of electronic effects. The electron-donating or electron-withdrawing nature of substituents on the acridine ring can significantly influence the molecule's interaction with its biological target. mdpi.com For instance, the distribution of electron density affects the molecule's ability to participate in crucial interactions like π-π stacking with DNA base pairs or hydrogen bonding with amino acid residues in an enzyme's active site. mdpi.com Studies on related heterocyclic systems have shown that electrostatic interactions are often a dominant factor in determining cytotoxic activity. researchgate.net

Hydrophobicity, typically represented by the partition coefficient (logP), is another critical descriptor. It governs the compound's ability to cross cell membranes and reach its intracellular target. A well-balanced hydrophobicity is often required for optimal activity. Furthermore, steric descriptors, which relate to the size and shape of the molecule, play a significant role in determining how well a compound fits into a binding pocket.

The correlation of these molecular descriptors with in vitro efficacy can be represented in a QSAR equation. For example, a hypothetical QSAR model for a series of 6,9-dichloro-2-ethoxyacridine derivatives might look like:

log(1/IC₅₀) = c₀ + c₁(descriptor A) + c₂(descriptor B) + ...

Where IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%, and the descriptors A, B, etc., represent various physicochemical properties. The coefficients (c₀, c₁, c₂) indicate the relative importance of each descriptor.

The following table illustrates the types of molecular descriptors and their potential influence on the in vitro efficacy of 6,9-dichloro-2-ethoxyacridine derivatives, based on findings from studies on acridines and other relevant compounds:

| Molecular Descriptor Class | Specific Descriptor Example | Potential Influence on In Vitro Efficacy |

| Electronic | Dipole Moment, Partial Atomic Charges | Influences electrostatic interactions, hydrogen bonding capacity, and reactivity. researchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and solubility. An optimal value is often necessary. scirp.org |

| Steric | Molar Refractivity, Molecular Volume | Determines the fit of the molecule within the target's binding site. nih.gov |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule, which can relate to its interaction capabilities. |

By systematically modifying the substituents on the 6,9-dichloro-2-ethoxyacridine core and evaluating the resulting changes in these molecular descriptors and in vitro efficacy, researchers can build robust SAR models. These models are fundamental to the rational design of new derivatives with enhanced therapeutic potential.

In Vitro Biological Mechanisms and Biochemical Pathways Mediated by 6,9 Dichloro 2 Ethoxyacridine and Analogs

Antimicrobial Action Mechanisms

Acridine (B1665455) derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antiviral activities. ontosight.ai The core mechanism often involves the intercalation of the planar acridine ring into the DNA of microorganisms, which inhibits their growth or leads to cell death. ontosight.ainih.gov For an acridine derivative to possess antibacterial activity, certain structural parameters are crucial: cationic ionization, a high degree of ionization at neutral pH, and a sufficiently planar molecular surface area of at least 38 Ų. oup.com

The antibacterial action of acridine compounds is a well-established field. Early research by Carl Browning identified the antibacterial properties of proflavine (B1679165) and acriflavine, which were used as wound antiseptics. oup.com The primary target for these established aminoacridine antibacterials is the bacterial nucleic acid. oup.com

An important analog, 6,9-Diamino-2-ethoxyacridine (also known as Ethacridine), demonstrates a notable antibacterial spectrum, particularly against Gram-positive bacteria. sigmaaldrich.com The mechanism of action for ethacridine (B1671378) derivatives involves binding to microbial DNA by inserting the planar acridine ring between the base pairs of the bacterial DNA. nih.gov This intercalation is a key feature of the antibacterial activity of many acridines. Structure-activity relationship studies suggest that the acridine functional group is a primary driver for the potent antibacterial inhibition observed. nih.gov

While specific studies on the bactericidal effects of 6,9-dichloro-2-ethoxyacridine against Geotrichum species, Aspergillus niger, or Bacillus subtilis are not prominently available, the known activity of its analogs against Gram-positive bacteria suggests a likely efficacy.

| Analog | Target Bacteria | Mechanism of Action |

|---|---|---|

| Aminoacridines (general) | Gram-positive bacteria | DNA Intercalation |

| 6,9-Diamino-2-ethoxyacridine (Ethacridine) | Gram-positive bacteria | DNA Intercalation |

| Acridine-peptide conjugates | Staphylococcus aureus, Escherichia coli | DNA Intercalation, Membrane targeting |

The utility of acridine derivatives extends to combating fungal and viral pathogens. ontosight.ai Research has demonstrated the antifungal potential of acridine-based compounds against various fungal species, including Candida albicans. nih.govmdpi.com

Some acridine derivatives are also known to possess antiviral properties. ontosight.ai However, specific studies detailing the mechanism of action of 6,9-dichloro-2-ethoxyacridine or its close analogs against viruses like Herpes Simplex Virus-1 (HSV-1) or Poliovirus are limited in the current scientific literature.

The primary genetic consequence of the interaction between acridine derivatives and microbial cells is the physical intercalation into DNA. oup.comdigitellinc.com This process, where the planar acridine molecule inserts itself between adjacent base pairs of the DNA double helix, directly disrupts the normal structure and function of the genetic material.

This disruption can lead to several genetic consequences:

Inhibition of DNA Replication and Transcription: By distorting the DNA helix, intercalated acridines can physically obstruct the passage of DNA and RNA polymerases, thereby halting DNA replication and gene transcription. ontosight.ai

Frameshift Mutations: The insertion of an acridine molecule can cause errors during DNA replication, leading to the addition or deletion of nucleotide bases. This results in a frameshift mutation, which alters the reading frame of the genetic code and typically leads to the production of a non-functional protein.

While intercalating agents are well-known for causing frameshift mutations, there is less direct evidence from the reviewed literature suggesting that 6,9-dichloro-2-ethoxyacridine or its analogs specifically induce point mutations (base substitutions). The major antimicrobial and cytotoxic effects are attributed to the physical blockage of DNA processes and the induction of larger-scale DNA damage. mdpi.com

Antineoplastic and Cytotoxic Mechanisms

The same properties that make acridines effective antimicrobial agents also underpin their use as antineoplastic drugs. mdpi.comnih.gov Amsacrine (B1665488), an acridine derivative, was discovered as a topoisomerase II inhibitor and approved for clinical use, highlighting the potential of this class of compounds in cancer therapy. mdpi.comnih.gov The cytotoxic activity of acridines is generally more pronounced in cancer cell lines compared to normal cells. nih.govnih.gov

The foundational mechanism of the antineoplastic action of many acridine derivatives is their interference with DNA topology and metabolism through two primary, often interconnected, pathways. mdpi.comnih.gov

Firstly, the planar aromatic structure of the acridine core allows it to act as a potent DNA intercalator . digitellinc.com This insertion between DNA base pairs leads to a local unwinding of the double helix, distorting its structure and inhibiting the enzymes responsible for DNA replication and transcription. ontosight.ai

Secondly, and often consequently, acridine derivatives function as topoisomerase inhibitors . Topoisomerases (Topo I and Topo II) are vital enzymes that manage the topological state of DNA, resolving supercoils and tangles that occur during replication and transcription. Acridine compounds can stabilize the "cleavage complex," a transient intermediate state where the enzyme has cut the DNA strand(s) to allow passage. mdpi.com By preventing the re-ligation of the DNA break, the acridine derivative effectively transforms the enzyme into a DNA-damaging agent, leading to the accumulation of permanent DNA strand breaks. mdpi.com Several 9-acridinyl amino acid derivatives have shown inhibitory potential towards topoisomerase IIα comparable to the established drug amsacrine. nih.gov This dual action of DNA intercalation and topoisomerase poisoning is a hallmark of the cytotoxic activity of many acridines. mdpi.com

The extensive DNA damage caused by acridine derivatives triggers cellular stress responses that often culminate in programmed cell death (apoptosis) and cell cycle arrest. mdpi.comnih.gov

Apoptosis Induction: The accumulation of irreparable DNA damage is a potent signal for apoptosis. Studies on various acridine derivatives have shown they can induce apoptosis in a time- and concentration-dependent manner in several cancer cell lines, including human colon cancer and leukemia cells. mdpi.com For example, some 9-acridinyl amino acid derivatives were found to induce apoptotic cell death in A549 lung cancer cells. nih.gov

Cell Cycle Arrest: To prevent the replication of damaged DNA, cells activate checkpoint pathways that halt the cell cycle. Acridine derivatives have been shown to cause cell cycle arrest at different phases. For instance, certain 9-acridinyl amino acid derivatives caused a G2/M block in A549 cells, while the related drug amsacrine induced an arrest in the S phase. nih.gov This arrest provides a window for the cell to attempt DNA repair, but if the damage is too severe, the cell is directed towards apoptosis.

| Analog / Derivative Class | Cancer Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Amsacrine (m-AMSA) | Various | Cytotoxicity, S-phase arrest | Topoisomerase II inhibitor |

| 9-acridinyl amino acid derivatives (e.g., 7 and 9) | A549 (Lung) | G2/M block | Topoisomerase II inhibition |

| 9-acridinyl amino acid derivatives (e.g., 6 and 8) | A549 (Lung) | Apoptosis | Topoisomerase II inhibition |

| Benzimidazole acridine derivatives | Colon | Apoptosis | Activation of intrinsic/extrinsic death pathways |

Modulation of Drug Resistance Mechanisms (e.g., ABCG2/P-gP pump inhibition)

The ability of cancer cells to develop resistance to multiple chemotherapeutic agents, known as multidrug resistance (MDR), is a significant obstacle in oncology. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1) and breast cancer resistance protein (BCRP, or ABCG2). These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Research into overcoming MDR has focused on the development of inhibitors for these efflux pumps. While specific data on the direct interaction of 6,9-dichloro-2-ethoxyacridine with ABCG2 and P-gp is limited in publicly available literature, studies on structurally related acridine analogs suggest that the acridine scaffold is a viable pharmacophore for the modulation of these transporters.

For instance, the substitution pattern on the acridine ring has been shown to be crucial for the inhibitory activity against ABC transporters. Structure-activity relationship (SAR) studies on various heteroarylphenyl derivatives have revealed that a specific scaffold is necessary for potent ABCG2 inhibition. While these studies did not specifically include 6,9-dichloro-2-ethoxyacridine, they underscore the importance of the chemical architecture in achieving effective inhibition.

Furthermore, some antimalarial drugs with structures analogous to acridines, such as pyronaridine, have been shown to interact with P-gp. Pyronaridine exhibits significant P-gp-mediated efflux, suggesting that the core structure can be recognized by this transporter. This interaction can potentially lead to competitive inhibition, where the acridine analog occupies the drug-binding site of the transporter, thereby preventing the efflux of co-administered chemotherapeutic agents.

The development of potent and selective ABC transporter inhibitors is an ongoing area of research. While direct evidence for 6,9-dichloro-2-ethoxyacridine is scarce, the existing data on related acridine derivatives provide a rationale for investigating its potential as a modulator of ABCG2 and P-gp activity.

Antiparasitic Biochemical Targets

Antimalarial Activity: Hemozoin Inhibition and DNA Intercalation

Acridine derivatives have a long history as antimalarial agents, with quinacrine, a 9-aminoacridine (B1665356) derivative, being one of the earliest synthetic drugs used to treat malaria. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarials, and the acridine scaffold continues to be a promising starting point.

The antimalarial activity of acridine compounds is often attributed to two primary mechanisms: the inhibition of hemozoin formation and intercalation into parasitic DNA.

Hemozoin Inhibition: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin. Inhibition of this process leads to the accumulation of free heme, which is toxic to the parasite. Acridine derivatives, particularly those with electron-withdrawing groups like chlorine and electron-donating groups like alkoxy moieties, are thought to interfere with hemozoin formation. Studies on bis(9-amino-6-chloro-2-methoxyacridines), which are structurally similar to 6,9-dichloro-2-ethoxyacridine, have demonstrated in vivo antimalarial activity against Plasmodium berghei. nih.gov The 6-chloro and 2-methoxy substituents on the acridine ring have been highlighted as important for good antimalarial activity. nih.gov

DNA Intercalation: The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of DNA. This interaction can inhibit DNA replication and transcription, ultimately leading to parasite death. The presence of substituents on the acridine ring can influence the binding affinity and specificity of this interaction. While direct studies on 6,9-dichloro-2-ethoxyacridine are not available, the general mechanism of DNA intercalation is a well-established activity for the acridine class of compounds. Research on chloroquine (B1663885), another quinoline-based antimalarial, has shown that it intercalates into double-stranded DNA, leading to its stabilization and potential interference with cellular processes. nih.gov

The dual mechanism of action, targeting both hemozoin formation and DNA integrity, makes acridine derivatives attractive candidates for further development as antimalarial drugs, especially in the context of overcoming drug resistance.

Activity against other Parasitic Organisms

The biological activity of acridine derivatives extends beyond their antimalarial effects. The ability of these compounds to intercalate into DNA and inhibit key cellular processes makes them potential therapeutic agents against a range of other parasitic organisms.

Given that the acridine scaffold is a known DNA intercalator and enzyme inhibitor, it is plausible that 6,9-dichloro-2-ethoxyacridine and its analogs could exhibit activity against various parasitic protozoa and helminths. However, dedicated screening and mechanistic studies are required to confirm this potential and to determine the specific biochemical targets in these organisms.

Other Enzyme Modulation Activities

Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

The acridine scaffold has been extensively explored for the development of cholinesterase inhibitors. Tacrine, a 9-aminoacridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease. Numerous studies have since investigated the structure-activity relationships of acridine derivatives as AChE and BChE inhibitors.

Research on 9-substituted acridine derivatives has shown that the nature of the substituent at the 9-position significantly influences the inhibitory potency and selectivity for AChE and BChE. nih.gov While specific data for 6,9-dichloro-2-ethoxyacridine is not available, the presence of the dichloro and ethoxy groups on the acridine ring would undoubtedly affect its interaction with the active site of these enzymes. For instance, studies on other cholinesterase inhibitors have shown that the presence of halogen atoms can contribute to the binding affinity.

The inhibitory mechanism of acridine-based compounds typically involves interaction with the catalytic active site and/or the peripheral anionic site of the cholinesterase enzyme. Molecular docking studies on various acridine derivatives have helped to elucidate these binding modes. nih.gov To understand the potential of 6,9-dichloro-2-ethoxyacridine as a cholinesterase inhibitor, experimental evaluation of its inhibitory activity against both AChE and BChE is necessary.

Characterization of Kinase Inhibition Profiles (e.g., DYRK1A, CLK1, GSK3, CDK1, CDK5)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The acridine scaffold has been identified as a promising template for the design of kinase inhibitors. A structure-activity relationship study of acridine analogs identified potent inhibitors of haspin kinase and dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). This study revealed that the substitution pattern on the acridine ring is critical for both potency and selectivity.

While a specific kinase inhibition profile for 6,9-dichloro-2-ethoxyacridine has not been reported, the findings from related acridine derivatives suggest that it may exhibit activity against certain kinases. The requested kinases—DYRK1A, CLK1, GSK3, CDK1, and CDK5—are all involved in critical cellular processes, and their inhibition has therapeutic potential.

For example, DYRK1A is implicated in the pathology of Down syndrome and Alzheimer's disease. The discovery of acridine-based DYRK2 inhibitors suggests that other members of the DYRK family, such as DYRK1A, could also be targeted by similar compounds. To ascertain the kinase inhibitory profile of 6,9-dichloro-2-ethoxyacridine, it would need to be screened against a panel of kinases, including those listed. Such studies would provide valuable insights into its potential therapeutic applications and off-target effects.

Advanced Derivatization Strategies and Computational Design in Acridine Research

Synthesis of Novel Acridine-Based Hybrid Molecules

The synthesis of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful strategy to develop new therapeutic agents with improved properties. This approach can lead to compounds with enhanced activity, better selectivity, and the ability to overcome drug resistance. researchgate.net

Conjugation with Other Biologically Active Scaffolds (e.g., Artemisinin-Acridine Hybrids)

A notable example of this strategy is the creation of artemisinin-acridine hybrids. Artemisinin (B1665778), a potent antimalarial agent, has also demonstrated significant anticancer properties. researchgate.netnih.gov By conjugating artemisinin with the acridine (B1665455) scaffold, researchers aim to harness the biological activities of both moieties.

The synthesis of these hybrids often involves a multi-step process. For instance, 6,9-dichloro-2-methoxyacridine (B108733) can be reacted with an appropriate amine to form 9-aminoacridine (B1665356) intermediates. rsc.org These intermediates are then reacted with a derivative of artemisinin, such as 2-bromo-(10β-dihydroartemisinoxy)ethane, often using microwave-assisted radiation to facilitate the reaction. rsc.org The resulting hybrid molecules have shown promising results in in vitro studies. For example, some artemisinin-acridine hybrids have displayed potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov One particular hybrid with an ethylenediamine (B42938) linker demonstrated seven-fold higher antigametocytocidal activity than chloroquine (B1663885) and was also significantly more potent against a chloroquine-resistant strain. nih.gov

Development of Multifunctional Acridine Constructs for Enhanced Therapeutic Profiles

For instance, the anticancer activity of acridines is attributed to various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. mdpi.com By designing hybrid molecules, researchers can potentially modulate these activities. In one study, artemisinin-acridine hybrids were synthesized and evaluated for their anticancer activity against several cancer cell lines. mdpi.comnih.gov The results indicated that the hybrids were cytoselective towards leukemia and breast cancer cell lines, with some showing significantly enhanced activity compared to the parent dihydroartemisinin. mdpi.comnih.gov The length of the linker connecting the two pharmacophores was found to play a role in the cytoselectivity and activity of the hybrids. mdpi.comnih.gov

Rational Design of Targeted Acridine Probes

Rational drug design, a strategy that relies on the knowledge of a biological target's three-dimensional structure, is increasingly being used to develop highly selective acridine-based probes. This approach allows for the design of molecules that can specifically interact with their intended target, minimizing off-target effects.

Incorporation of Specific Ligands for Enhanced Selectivity (e.g., biotinylated acridinium (B8443388) esters)

To enhance the selectivity of acridine derivatives, specific ligands can be incorporated into their structure. These ligands can direct the acridine molecule to a particular biological target. For example, biotinylated acridinium esters have been developed for use in immunoassays and other biological detection systems. The biotin (B1667282) moiety acts as a high-affinity tag that can be specifically recognized by streptavidin or avidin, allowing for targeted delivery and detection.

Structure-based modeling has been instrumental in designing acridine compounds with selectivity for specific DNA structures, such as human telomeric quadruplexes. nih.govacs.org By using techniques like click chemistry, focused libraries of these compounds can be synthesized and evaluated. nih.govacs.org Competition experiments have confirmed that some of these rationally designed acridines exhibit very low binding to duplex DNA, highlighting their selectivity for the target quadruplex structure. nih.govacs.org This selectivity is often a result of the specific dimensions and chemical properties of the designed molecule. nih.govacs.org

Design for Fluorescence and Imaging Applications in Biological Systems

The inherent fluorescent properties of the acridine ring system make it an attractive scaffold for the development of probes for biological imaging. nih.govresearchgate.net By modifying the acridine core, researchers can fine-tune the fluorescence properties, such as emission wavelength and quantum yield, to suit specific applications. researchgate.netrsc.org

For example, acridone (B373769) derivatives have been developed that exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence is significantly enhanced in an aggregated state. mdpi.com This property is particularly useful for cellular imaging, as the probes can become highly fluorescent upon entering the cellular environment. mdpi.com The design of such probes often involves incorporating electron-donating and electron-accepting groups into the acridine scaffold to create a donor-acceptor chromophore. mdpi.com These fluorescent acridine derivatives have been successfully used to visualize cellular components and monitor dynamic processes within cells, such as changes in polarity. rsc.org

Computational Chemistry in Predictive Acridine Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before synthesis. indianabiosciences.orgresearchgate.net These computational approaches accelerate the design process and help in identifying promising lead compounds. indianabiosciences.org

By using advanced computer simulations and mathematical models, researchers can visualize and predict the interactions between acridine derivatives and their biological targets. indianabiosciences.org This allows for the virtual screening of large compound libraries to identify molecules with the desired binding affinities and pharmacological profiles. indianabiosciences.org For instance, computational methods can be used to predict how modifications to the acridine scaffold will affect its binding to a target protein or nucleic acid.

The integration of machine learning with computational chemistry is further enhancing the predictive power of these models. arxiv.orgnih.gov This combination allows for the analysis of large datasets to identify complex structure-activity relationships that might not be apparent from traditional methods. arxiv.orgnih.gov This predictive capability is crucial for the de novo design of novel acridine derivatives with optimized properties. researchgate.net The ultimate goal is to move from a prescriptive to a predictive paradigm in chemical simulations, enabling the reliable design of new molecules with desired functionalities. arxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the interaction between a ligand (a potential drug molecule) and its protein target at an atomic level. mdpi.com For acridine derivatives, molecular docking helps in understanding their mechanism of action and in designing new analogs with enhanced potency and selectivity.

The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, in studies involving acridine analogs, molecular docking has been used to design novel inhibitors for various therapeutic targets. A study on 9-anilinoacridines utilized molecular docking to develop dual inhibitors for Src and MEK kinases, which are implicated in cancer. nih.gov

While specific docking studies on 6,9-dichloro-2-ethoxyacridine are not widely published, the methodology can be illustrated by examining related compounds. For example, docking studies on other dichlorinated heterocyclic compounds have been successfully performed to predict their binding modes and affinities. In a study on 2,6-diaryl-substituted pyridine (B92270) derivatives, molecular docking was used to identify compounds with high binding affinity to the Eg5 kinesin motor protein, a target in cancer therapy. nih.gov The results, as shown in the table below, highlight how docking scores (binding energy) and predicted inhibition constants (Ki) are used to rank potential inhibitors.

Table 1: Example Molecular Docking Results for Heterocyclic Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Ki (µM) | Interacting Residues |

|---|---|---|---|---|

| Pyridine Derivative 5m | Eg5 | -9.52 | 0.105 | GLU116, GLY117 |

| Pyrimidine (B1678525) Derivative 4r | Eg5 | -7.67 | 2.39 | GLU116, GLY117 |

This table is illustrative and based on findings for pyridine and pyrimidine derivatives to demonstrate the type of data generated from molecular docking studies. mdpi.comnih.gov

The application of this technique to 6,9-dichloro-2-ethoxyacridine would involve creating a 3D model of the compound and docking it into the active sites of various potential biological targets, such as DNA, topoisomerases, or specific kinases, which are known targets for acridine-based compounds. nih.gov The resulting data would guide the synthesis of more effective derivatives.

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. mdpi.com The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In these maps, red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For acridine derivatives, MEP analysis can predict sites susceptible to metabolic attack, interactions with biological targets, and regions that can be modified to alter the molecule's properties. For example, an MEP analysis of the related compound 9-chloro-1-methylacridine-4-carboxylic acid (CMAC) was performed to understand its electronic properties and reactivity. nih.gov

The MEP map of 6,9-dichloro-2-ethoxyacridine would be crucial for predicting its reactivity. The electron-withdrawing chlorine atoms at positions 6 and 9, the electron-donating ethoxy group at position 2, and the nitrogen atom in the acridine ring would create a distinct electrostatic potential distribution. This map would allow chemists to predict:

The most likely sites for nucleophilic or electrophilic substitution.

The regions involved in forming hydrogen bonds with receptor sites.

Table 2: Predicted Electrostatic Potential Features of Acridine, 6,9-dichloro-2-ethoxy-

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen Atom (Ring) | Negative (Red) | Site for protonation, hydrogen bond acceptor |

| Oxygen of Ethoxy Group | Negative (Red) | Hydrogen bond acceptor |

| Aromatic Protons | Positive (Blue) | Potential for electrophilic interaction |

This table is a theoretical prediction based on the general principles of MEP analysis and the known effects of the substituent groups.

By understanding these features, researchers can design derivatization strategies to enhance desired properties, such as improved binding affinity or metabolic stability. mdpi.com

Virtual Screening and Lead Optimization Strategies for Acridine Analogs

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For acridine analogs, virtual screening can be used to discover new derivatives with potentially novel biological activities.

Once a "hit" compound like 6,9-dichloro-2-ethoxyacridine is identified, lead optimization strategies are employed to improve its properties. nih.govnih.gov This involves making iterative chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). mdpi.com

Computational approaches are central to modern lead optimization and include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.com For acridine derivatives, a QSAR model could predict the activity of new analogs before they are synthesized.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. mdpi.com A pharmacophore model based on active acridine compounds can be used to design new molecules that fit the model.

Free Energy Perturbation (FEP): This is a more rigorous computational method that calculates the relative binding affinity of two ligands to a target, providing a more accurate prediction to guide modifications. nih.gov

For 6,9-dichloro-2-ethoxyacridine , a lead optimization campaign would systematically explore modifications at various positions. For example, the ethoxy group could be replaced with other alkoxy groups to modulate solubility and binding. The chlorine atoms could be substituted with other halogens or functional groups to alter electronic properties and target interactions.

Table 3: Potential Lead Optimization Strategies for Acridine, 6,9-dichloro-2-ethoxy-

| Position | Modification Strategy | Goal of Modification | Computational Tool |

|---|---|---|---|

| Position 2 | Vary alkyl chain of ethoxy group | Improve solubility, hydrophobic interactions | QSAR, FEP |

| Positions 6, 9 | Substitute Cl with F, Br, or CN | Modulate electronic properties, target binding | MEP, Molecular Docking |

These computational strategies provide a powerful framework for the advanced derivatization and design of acridine-based compounds. By integrating molecular docking, MEP analysis, virtual screening, and lead optimization, researchers can accelerate the discovery of new and more effective therapeutic agents based on the Acridine, 6,9-dichloro-2-ethoxy- scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,9-dichloro-2-ethoxyacridine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, starting with acridine derivatives. For example, reacting 6,9-dichloro-2-methoxyacridine with ethanol under basic conditions (e.g., NaOH) to replace the methoxy group with ethoxy. Purity optimization involves recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC or mass spectrometry . Contradictions arise in reaction conditions: some protocols use phenol as a catalyst , while others avoid it to prevent side reactions.

Q. How can structural characterization of 6,9-dichloro-2-ethoxyacridine be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- FTIR : To identify functional groups (e.g., C-Cl stretching at 550–600 cm⁻¹, C-O-C ether vibrations at 1200–1250 cm⁻¹).

- NMR : ¹H NMR for ethoxy group protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and ¹³C NMR for quaternary carbons.

- Single-crystal X-ray diffraction : For definitive confirmation of molecular packing and bond angles, as demonstrated in cocrystal studies with NSAIDs like naproxen .

Q. What solvents and conditions are suitable for dissolving 6,9-dichloro-2-ethoxyacridine in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Solubility can be enhanced by protonation in acidic media (pH < pKa) due to its basic acridine core (pKa ~5.6–11.2, depending on substituents) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization behavior of 6,9-dichloro-2-ethoxyacridine in multicomponent systems?

- Methodological Answer : In cocrystals with NSAIDs (e.g., naproxen), hydrogen bonding (e.g., COOH⋯N) and π-π stacking dominate. For example, naproxen forms a 2:3 cocrystal with acridine derivatives via COOH⋯N interactions, while 6,9-diamino-2-ethoxyacridine forms salts with lactic acid via ionic interactions . Experimental design should include:

- pH control : To favor salt vs. cocrystal formation (ΔpKa > 3 for salts).

- Liquid-assisted grinding (LAG) : For kinetic control of polymorphs .

Q. What experimental strategies resolve contradictions in crystallization outcomes between solution-based and mechanochemical methods?

- Methodological Answer : Solution crystallization often yields thermodynamically stable forms (e.g., monoclinic P21 space group), while LAG produces metastable polymorphs. For example, naproxen/acridine cocrystals formed via LAG (1:1 stoichiometry) differ structurally from solution-grown crystals (2:3 ratio). Use PXRD and Rietveld refinement to validate phase purity and quantify residuals .

Q. How can the antimalarial activity of 6,9-dichloro-2-ethoxyacridine be evaluated in vitro, and what are key pitfalls in assay design?

- Methodological Answer :

- SYBR Green I assay : Measure inhibition of Plasmodium falciparum growth (IC₅₀) in human erythrocytes. Include chloroquine-sensitive (3D7) and resistant (W2) strains for comparative analysis.

- Pitfalls : Compound fluorescence may interfere with readouts; use non-fluorescent controls. Validate cytotoxicity in mammalian cell lines (e.g., HEK293) to exclude non-specific effects .

Q. What methodologies assess the compound’s mutagenic potential, and how do structural modifications alter toxicity?

- Methodological Answer :

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations.

- Acridine orange/ethidium bromide staining : Differentiate apoptotic vs. necrotic cells via fluorescence microscopy (green = viable, orange/red = apoptotic) .

- Structure-activity : Amino or ethoxy substituents reduce toxicity compared to chloro groups, as seen in 6,9-diamino-2-ethoxyacridine derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of 6,9-dichloro-2-ethoxyacridine derivatives?

- Analysis : Discrepancies arise from:

- Purity : Impurities (e.g., residual solvents) may artifactually enhance or inhibit activity.

- Assay conditions : Variations in pH, serum content, or exposure time affect compound stability and bioavailability.

- Structural analogs : Misattribution of activity to parent compounds vs. metabolites (e.g., hydrolysis of ethoxy to hydroxyl groups) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.